molecular formula OTm B14127418 Thulium monoxide CAS No. 12281-29-7

Thulium monoxide

Cat. No.: B14127418
CAS No.: 12281-29-7
M. Wt: 184.934 g/mol
InChI Key: MARMJIYOFCVRRT-UHFFFAOYSA-N
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Description

Thulium monoxide (chemical formula OTm) is a specialized rare earth compound supplied as a high-purity standard for research applications. It has a molecular weight of 184.9336 and is identified under CAS Registry Number 12281-29-7 . This compound is of significant interest in fundamental scientific studies, particularly in the field of gas-phase ion energetics and molecular spectroscopy. Research on this compound has enabled the experimental determination of key thermodynamic properties, such as its first ionization potential, which has been reported at values of 7.0±1.0 eV and 6.4±0.1 eV . Investigations into its dissociation energy have helped to establish correlations across the entire lanthanide monoxide series, providing valuable insights into the bonding and stability of these molecules . As a monoxide of thulium, it represents a point of comparative study with the more commonly encountered thulium(III) oxide (Tm₂O₃), a pale green solid with a very high melting point . This compound is provided For Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

12281-29-7

Molecular Formula

OTm

Molecular Weight

184.934 g/mol

IUPAC Name

oxothulium

InChI

InChI=1S/O.Tm

InChI Key

MARMJIYOFCVRRT-UHFFFAOYSA-N

Canonical SMILES

O=[Tm]

Origin of Product

United States

Theoretical and Computational Chemistry of Thulium Monoxide

Electronic Structure Elucidation via Advanced Computational Methods

The theoretical examination of thulium monoxide (TmO) provides critical insights into its fundamental properties, which are governed by its unique electronic structure. Advanced computational methods are indispensable for understanding the behavior of its 4f electrons, the nature of its chemical bonds, and its potential as a functional material.

Investigation of 4f Electron Configuration and Valence States in this compound

Thulium (Tm), with atomic number 69, possesses an electron configuration of [Xe] 4f¹³ 6s². vedantu.comwikipedia.orgtestbook.comnih.gov In its compounds, thulium most commonly exhibits a +3 oxidation state, corresponding to a 4f¹² configuration. However, a +2 oxidation state (4f¹³) is also possible and plays a crucial role in the properties of certain thulium materials. wikipedia.org

Computational studies, such as those employing the self-interaction corrected local-spin-density approximation, are used to determine the valency of the thulium ion in its compounds. aps.org These methods evaluate the total energy for different f-electron counts, such as the 4f¹² (trivalent Tm³⁺) and 4f¹³ (divalent Tm²⁺) scenarios. aps.org The energetically more favorable configuration reveals the likely valence state of thulium in the specific compound. For instance, in the series of thulium monochalcogenides (TmS, TmSe, TmTe), theoretical calculations have shown a shift in the valency of the thulium ion across the series. aps.org While this compound is less studied experimentally, theoretical approaches are key to predicting its electronic ground state. The electronic properties of divalent lanthanide complexes are a significant area of fundamental research, as the configuration can be either 4fⁿ or 4fⁿ⁻¹5d¹ if the 5d orbitals are close enough in energy to be populated. researchgate.net

Analysis of Orbital Interactions and Chemical Bonding Characteristics

The chemical bonding in this compound involves the interaction between the atomic orbitals of thulium and oxygen. Molecular Orbital (MO) theory describes how these atomic orbitals combine to form bonding and antibonding molecular orbitals. msu.edumasterorganicchemistry.com The overlap of atomic orbitals with the correct symmetry and similar energy leads to the formation of a stable chemical bond, releasing energy. harvard.edu

Predictive Modeling of Electronic Band Structure (e.g., Narrow Gap Semiconductor Properties)

Theoretical modeling is crucial for predicting the electronic band structure of this compound. The band structure determines the material's electrical conductivity and optical properties. Materials are classified as metals, semiconductors, or insulators based on the size of the energy gap (band gap) between the valence band and the conduction band. libretexts.org

Computational studies on related rare-earth oxides and other compounds provide a framework for predicting the properties of TmO. For example, studies on thulium monochalcogenides have successfully calculated their spectral functions, which agree well with experimental data. aps.org First-principles calculations based on DFT are a common approach to predict the band structure of new materials. researchgate.net For materials containing heavy elements like thulium, it is important to include relativistic effects, such as spin-orbit coupling, which can significantly influence the band structure. arxiv.org

Based on trends in other rare-earth monoxides, TmO is predicted to be a semiconductor. mdpi.com Some rare-earth monoxides, like EuO, are ferromagnetic semiconductors. aip.org Theoretical models can predict whether the band gap in TmO is direct or indirect, a key factor for optoelectronic applications. For instance, studies on thulium oxide (Tm₂O₃) have determined it to have an indirect band gap. researchgate.net The precise value of the band gap in TmO would depend on the specific crystal structure and computational method used. A narrow band gap, as seen in some ternary chalcogenides, could lead to interesting thermoelectric or infrared detection properties. libretexts.orgarxiv.orgaps.org

Predicted Magnetic Phenomena in this compound Systems

The magnetic properties of rare-earth compounds are of great interest for applications in spintronics and data storage. Theoretical assessments are vital for predicting and understanding the magnetic behavior of materials like this compound.

Theoretical Assessment of Ferromagnetic Behavior in Rare Earth Monoxides

Several rare-earth monoxides have been theoretically and experimentally shown to exhibit ferromagnetism. mdpi.com Ferromagnetism arises from the spontaneous alignment of magnetic moments in a material, a phenomenon explained by localized moment theory and band theory. tu-darmstadt.de The strong spin-orbit coupling and partially filled 4f orbitals of rare-earth elements are key to their strong magnetic properties. aip.org

Theoretical models, such as the Heisenberg model of magnetism, are used to understand the origin of ferromagnetism. aip.org The magnetic ordering is governed by exchange interactions between neighboring atoms. tu-darmstadt.de In rare-earth oxides, the hybridization between the rare-earth 4f states and the oxygen 2p states (superexchange) or the rare-earth 5d states (indirect exchange) is crucial for the ferromagnetic phase transition. aip.org First-principles calculations can be used to predict the magnetic ground state (ferromagnetic, antiferromagnetic, or paramagnetic) and the Curie temperature (T_C), the temperature above which a ferromagnetic material becomes paramagnetic. mdpi.comaip.org For example, Gd, Tb, and Ho monoxides are known to be ferromagnetic semiconductors with high Curie temperatures. mdpi.com While bulk thulium metal exhibits complex magnetic ordering (ferromagnetic below 32 K, antiferromagnetic between 32 K and 56 K, and paramagnetic above 56 K), the magnetic properties of this compound are expected to be different due to the presence of oxygen and the specific crystal structure. wikipedia.orgiaea.orgresearchgate.netaps.org

Evaluation of Single-Molecule Magnet (SMM) Potential of Divalent Thulium Centers

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. They are of interest for high-density information storage and quantum computing. Lanthanide complexes are excellent candidates for SMMs due to their strong magnetic anisotropy arising from the large, unquenched orbital angular momentum of the 4f electrons. researchgate.netnih.gov

Theoretical calculations play a critical role in predicting the SMM potential of new molecules. High-level ab initio calculations on lanthanide monoxides like [TbO], [DyO], and [HoO] have shown that divalent lanthanide centers can exhibit strong magnetic anisotropy and high magnetization blocking barriers, which are key characteristics of efficient SMMs. researchgate.net Although complexes of trivalent lanthanides are more commonly studied as SMMs, recent research has highlighted the potential of divalent lanthanide complexes. researchgate.net

The first divalent thulium sandwich complex with a 4f¹³ configuration, bis(cyclooctatetraenyl)thulium(II), was shown to behave as an SMM. nih.govvu.ltx-mol.netchemrxiv.org This discovery underscores the potential of divalent thulium centers in the design of high-performance SMMs. nih.govvu.lt Theoretical modeling can help to understand the electronic structure of such complexes and to design new thulium-based molecules with enhanced SMM properties. The reactivity of divalent thulium complexes with small molecules like carbon monoxide can also lead to novel molecular structures with interesting magnetic properties. chemrxiv.orgresearchgate.net

Thermodynamic Stability Calculations and Phase Predictions for this compound

Theoretical calculations are instrumental in predicting the thermodynamic stability and potential phase transitions of this compound. At ambient pressure, this compound is expected to crystallize in the rock-salt (B1) structure, which is common for lanthanide monoxides. mdpi.comconicet.gov.arresearchgate.netresearchgate.net Total energy and enthalpy calculations based on first-principles methods are employed to determine the most stable crystal structures.

Under high-pressure conditions, a structural phase transition from the B1 (NaCl type) to the B2 (CsCl type) structure is predicted for all lanthanide monoxides, including this compound. mdpi.comresearchgate.net By calculating the enthalpy of different crystal structures as a function of pressure, the transition pressure can be determined. For this compound, this transition is predicted to occur at a specific pressure, as detailed in the table below. These predictions are vital for understanding the material's behavior in extreme environments and for the synthesis of novel phases.

Predicted High-Pressure Phase Transition for this compound
CompoundInitial PhaseHigh-Pressure PhasePredicted Transition Pressure (GPa)
This compound (TmO)B1 (NaCl type)B2 (CsCl type)Data not explicitly found for TmO, but general trend for lanthanide monoxides is a B1-B2 transition. mdpi.comresearchgate.net

Computational Methodologies for this compound Investigations

A variety of computational methodologies are employed to investigate the properties of this compound, ranging from electronic structure calculations to simulations of its dynamic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of materials like this compound. mdpi.com DFT calculations allow for the determination of ground-state properties such as lattice parameters, bulk moduli, and electronic band structures. For lanthanide monoxides, different approximations within DFT, such as the Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA), are used to model the exchange-correlation energy. mdpi.comconicet.gov.ar Studies on lanthanide monoxides have shown that the GGA approximation often provides results that are in better agreement with experimental data for these compounds. mdpi.comconicet.gov.ar

DFT is also the foundation for predicting the thermodynamic stability and pressure-induced phase transitions discussed in the previous section. mdpi.comresearchgate.net Furthermore, by analyzing the density of states (DOS) calculated using DFT, insights into the metallic or insulating nature of this compound can be gained.

Ab Initio Calculations for Ground and Excited States

Ab initio calculations, which are based on first principles without empirical parameters, are crucial for accurately describing the ground and excited electronic states of this compound. Methods such as multireference configuration interaction (MRCI) and complete active space second-order perturbation theory (CASPT2) are employed, especially for systems with strong electron correlation effects, which are characteristic of f-block elements like thulium. chemrxiv.orgaip.org

These calculations can determine the energies of different electronic states, which is fundamental for understanding the optical and magnetic properties of this compound. For instance, in a study of a divalent thulium complex, ab initio calculations confirmed a pure mJ = ±5/2 ground state. chemrxiv.org Similar approaches can be applied to this compound to elucidate its electronic configuration and the nature of its low-lying excited states. The accurate prediction of these states is essential for interpreting experimental spectroscopic data. aip.org

Molecular Dynamics Simulations for High-Pressure Behavior

While static DFT calculations can predict phase transitions under high pressure, molecular dynamics (MD) simulations can provide a dynamic picture of these transformations. MD simulations model the motion of atoms over time, allowing for the study of the mechanisms and kinetics of phase transitions. By applying pressure within the simulation, one can observe the rearrangement of atoms from the B1 to the B2 structure in this compound.

Ab initio molecular dynamics, where the forces between atoms are calculated on-the-fly using quantum mechanical methods like DFT, offers a parameter-free approach to simulating the high-pressure behavior of materials. This method would be particularly valuable for this compound, providing a deeper understanding of its structural stability and the dynamic pathways of its phase transitions under extreme conditions.

Synthetic Methodologies for Thulium Monoxide and Analogous Divalent Thulium Species

Challenges in Bulk Synthesis of Thulium Monoxide

Attempts to synthesize bulk this compound have thus far been unsuccessful. The primary challenge lies in the unfavorable thermodynamics of forming Tm(II) in a solid-state lattice compared to the highly stable Tm(III). High-pressure, high-temperature experiments, which have successfully produced bulk monoxides of other lanthanides like lanthanum and neodymium, have failed to yield this compound. researchgate.net Investigations covering a wide range of conditions, from 10 to 80 kbar and 500 to 1200°C, using mixtures of thulium metal and thulium(III) oxide as precursors, have shown no reaction to form TmO. researchgate.net This resistance highlights the exceptional stability of the Tm(III) state and the significant energy barrier to forming a bulk monoxide.

Thin Film Deposition Techniques for Rare Earth Monoxides

Given the difficulties in bulk synthesis, thin-film deposition has emerged as the primary route to fabricate metastable rare earth monoxides. acs.org These techniques can create phases that are not thermodynamically stable in bulk by carefully controlling kinetic growth factors. acs.org Several vapor-phase methods have been successfully employed to grow epitaxial thin films of rare earth monoxides, including those of yttrium, lutetium, and others, suggesting a viable pathway for this compound. acs.orgmdpi.comaip.org

Pulsed Laser Deposition (PLD) is a highly successful technique for synthesizing rare earth monoxide thin films. mdpi.comaip.org The process involves using a high-power pulsed laser to ablate material from a target, typically the corresponding stable sesquioxide (e.g., Y₂O₃ or Lu₂O₃), within a vacuum chamber. acs.orgaip.org The ablated plasma plume then deposits onto a heated substrate, forming an epitaxial film. The non-equilibrium nature of PLD allows for the stabilization of the metastable monoxide phase. acs.org Key parameters such as substrate temperature, background gas pressure (often a controlled low partial pressure of oxygen), and laser energy density are critical for phase-pure film growth. aip.orgmdpi.com

Table 1: Typical Parameters for Pulsed Laser Deposition of Rare Earth Monoxide Films

Parameter Typical Value/Condition Purpose
Target Sintered Pellet of Sesquioxide (e.g., Tm₂O₃) Source of the rare earth metal and oxygen. aip.org
Laser KrF Excimer Laser (λ = 248 nm) Provides energy for target ablation. aip.org
Substrate CaF₂, MgO, Si Provides a crystalline template for epitaxial growth. mdpi.comaip.orgmdpi.com
Substrate Temperature 200–400 °C Controls surface mobility and crystallinity of the film. mdpi.com
Background Atmosphere Ultra-high vacuum with controlled O₂ partial pressure Influences the stoichiometry and valence state of the cation in the film. aip.org

| Laser Fluence | 1.6–7.8 J/cm² | Affects the energy and composition of the plasma plume. aip.orgimim.pl |

Besides PLD, other vapor-phase techniques have been utilized for preparing rare earth oxide films.

Reactive Evaporation : This method involves the evaporation of the pure rare earth metal in a low-pressure oxygen atmosphere. The controlled reaction between the metal vapor and oxygen on the substrate surface can lead to the formation of oxide films. This technique has been successfully applied to produce various rare earth oxide films. pwr.edu.pl

Atomic Layer Deposition (ALD) : ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions. While widely used for depositing stable lanthanide sesquioxides like Er₂O₃ and CeO₂, its application for the more sensitive monoxides is less common. atomiclayerdeposition.com It requires volatile and thermally stable precursor chemicals that can react on the substrate surface in a controlled, layer-by-layer fashion. atomiclayerdeposition.comharvard.edu

Hybrid Sputtering in ECR-PECVD : A novel approach combining radio frequency (RF) magnetron sputtering with electron cyclotron resonance (ECR) plasma-enhanced chemical vapor deposition (PECVD) has been used to deposit rare-earth-doped silicon oxide thin films. This demonstrates an alternative route for incorporating rare earths into thin-film matrices. mcmaster.ca

Pulsed Laser Deposition (PLD) Strategies for Lanthanide Monoxide Films

High-Pressure Synthesis Routes and Experimental Limitations

As mentioned, high-pressure synthesis has been a key method for producing a range of materials not accessible under ambient conditions. For rare earth monoxides, the general strategy involves reacting the rare earth metal with its corresponding sesquioxide (R + R₂O₃ → 3RO). This method successfully yields bulk metallic monoxides for La, Ce, Pr, Nd, and Sm at pressures below 5 GPa. mdpi.comresearchgate.net However, this approach has proven ineffective for thulium. Despite exploring a broad range of pressures (10–80 kbar) and temperatures (500–1200°C), no reaction to form TmO was observed, marking a significant experimental limitation for this element. researchgate.net

Precursor Chemistry for this compound Formation

The choice of precursor is critical and depends on the synthetic methodology.

For high-pressure synthesis attempts, the precursors are typically a stoichiometric mixture of thulium metal (Tm) and thulium(III) oxide (Tm₂O₃). researchgate.net

In Pulsed Laser Deposition , the most common precursor is a sintered ceramic target of the stable thulium(III) oxide, Tm₂O₃. stanfordmaterials.comaip.org

For hydrothermal synthesis routes, which generally yield hydroxides that can be calcined to oxides, soluble thulium salts like thulium(III) acetate (B1210297) are used. wikipedia.orgstanfordmaterials.com

Other precursors studied for the formation of thulium-based materials include anhydrous thulium formate (B1220265) (Tm(HCOO)₃), synthesized from thulium nitrate (B79036) and formic acid, which can be decomposed to form oxides. researchgate.netresearchgate.net

Rational Design and Synthesis of Divalent Thulium Complexes as Synthetic Analogs

Due to the difficulty in preparing and studying bulk this compound, chemists have designed and synthesized molecular complexes containing thulium in the +2 oxidation state. These compounds serve as valuable synthetic analogs, allowing for the study of the electronic structure and reactivity of the Tm(II) ion in a controlled molecular environment. illinois.eduacs.orgrsc.org The synthesis of these complexes often starts from either a stable Tm(II) source like thulium(II) iodide (TmI₂) or involves the chemical reduction of a suitable Tm(III) precursor. rsc.orgfigshare.com Bulky ligands, such as substituted cyclopentadienyls, are frequently employed to sterically protect the highly reducing Tm(II) center from unwanted side reactions. acs.orgrsc.org

Table 2: Selected Synthetic Routes to Divalent Thulium Complexes

Precursor(s) Reagent(s) Product Reference(s)
TmI₂(THF)ₓ Na(H₃BNMe₂BH₃) Tm(H₃BNMe₂BH₃)₂(THF)ₓ (x=2, 3) illinois.eduacs.org
TmI₂(THF)₃ Na(Cp''') [(Cp''')₂Tm(THF)] figshare.comacs.org
[Tm(BH₄)₃(THF)₃] KC₈ (Potassium Graphite) [Tm(BH₄)₂(DME)₂] rsc.org
[(Cp''')₂TmI] KC₈ (Potassium Graphite) [(Cp''')₂Tm] figshare.comacs.org

Cp''' = 1,2,4-tris(trimethylsilyl)cyclopentadienide; Cpᵗᵗᵗ = 1,2,4-tris(tert-butyl)cyclopentadienyl; DME = 1,2-dimethoxyethane

These synthetic strategies have successfully expanded the chemistry of divalent thulium, providing a platform for investigating its fundamental properties, which are directly relevant to understanding the elusive nature of this compound. illinois.eduresearchgate.net

Table of Compound Names

FormulaName
TmOThis compound
Tm₂O₃Thulium(III) oxide / Thulium sesquioxide
Y₂O₃Yttrium(III) oxide
Lu₂O₃Lutetium(III) oxide
CaF₂Calcium fluoride
MgOMagnesium oxide
SiSilicon
TmI₂Thulium(II) iodide
Na(H₃BNMe₂BH₃)Sodium N,N-dimethylaminodiboranate
Tm(H₃BNMe₂BH₃)₂(THF)ₓThulium(II) N,N-dimethylaminodiboranate-THF adduct
Na(Cp''')Sodium 1,2,4-tris(trimethylsilyl)cyclopentadienide
[(Cp''')₂Tm(THF)]1,2,4-Tris(trimethylsilyl)cyclopentadienyl thulium(II)-THF complex
[Tm(BH₄)₃(THF)₃]Thulium(III) borohydride-tris(THF)
KC₈Potassium graphite
[Tm(BH₄)₂(DME)₂]Thulium(II) borohydride-bis(DME)
[(Cp''')₂TmI]1,2,4-Tris(trimethylsilyl)cyclopentadienyl thulium(III) iodide complex
[(Cp''')₂Tm]Bis(1,2,4-tris(trimethylsilyl)cyclopentadienyl)thulium(II)
[Tm(Cpᵗᵗᵗ)₂(BH₄)]Bis(1,2,4-tris(tert-butyl)cyclopentadienyl)thulium(III) borohydride
[(Cpᵗᵗᵗ)₂Tm]Bis(1,2,4-tris(tert-butyl)cyclopentadienyl)thulium(II)
Tm(HCOO)₃Thulium(III) formate
Er₂O₃Erbium(III) oxide
CeO₂Cerium(IV) oxide

Reactivity and Chemical Transformations Involving Divalent Thulium Species

Reductive Chemistry of Divalent Thulium

The potent reducing power of Tm(II) is central to its chemistry, enabling reactions that are not readily accessible with other reagents. Divalent lanthanide organometallics are well-established as highly reducing compounds, and Tm(II) complexes are no exception, finding use in single electron transfer reactivity and small molecule activation. chemrxiv.orgresearchgate.net The development of soluble and stable Tm(II) complexes is a significant goal for their application in organic transformations. researchgate.net

A notable example of divalent thulium's reductive capability is its reaction with carbon monoxide (CO). The complex [Tm(Cpttt)2] (where Cpttt = 1,2,4-tris(tert-butyl)cyclopentadienyl) has been shown to activate and promote the reductive oligomerization of CO. dntb.gov.uarsc.org This reactivity is significant as CO is one of the most strongly bonded diatomic molecules, and its activation is a key step in industrial processes like the Fischer-Tropsch synthesis. chemrxiv.org

The reaction of [Tm(Cpttt)2] with CO leads to the selective formation of products from the reductive dimerization and trimerization of CO. rsc.orgrsc.org Specifically, the reaction yields an ethynediolate (C2) complex from CO dimerization and a ketenecarboxylate (C3) complex from CO trimerization. rsc.orgresearchgate.net The formation of the ketenecarboxylate product involves the complete cleavage of one CO triple bond, a transformation that is uncommon in homogeneous systems. rsc.orgresearchgate.net

The reaction's selectivity is dependent on the stoichiometry of the reactants. The ethynediolate complex is formed when one molar equivalent of CO per Tm(II) center is used, while an excess of CO leads to the formation of the ketenecarboxylate complex. rsc.org This suggests a stepwise process where the dimerized product acts as an intermediate towards the trimerized product. rsc.orgchemrxiv.org

ReactantReagentProductProduct TypeSource(s)
[Tm(Cpttt)2]1 equiv. CO[Tm(Cpttt)2]2(μ-C2O2)CO Dimerization (Ethynediolate) rsc.org
[Tm(Cpttt)2]Excess CO[Tm(Cpttt)2]2(μ-κ(O):κ2(C,Oʹ)-C2O3)CO Trimerization (Ketenecarboxylate) rsc.orgchemrxiv.org

Beyond carbon monoxide, divalent thulium complexes have demonstrated reactivity towards other small molecules. Highly reducing Tm(II) complexes are of interest for a range of homogeneous transformations and small molecule activations. rsc.orgchemrxiv.org For instance, the reactivity of the CO oligomerization products with electrophiles like carbon dioxide (CO2) has been explored. rsc.orgrsc.org

The addition of CO2 to the ethynediolate (C2) complex derived from CO dimerization results in the formation of a highly reactive intermediate. rsc.orgresearchgate.net This intermediate is capable of inducing C–H activation in aromatic solvents like toluene, showcasing a novel functionalization pathway for CO-derived ligands triggered by CO2. rsc.orgchemrxiv.org

The ketenecarboxylate (C3) complex also reacts readily with CO2, leading to the clean formation of a new multicarbon oxygenated complex. rsc.org In addition to CO and CO2, the reactivity of divalent thulium complexes with pyridine (B92270) has been reported. The complex [(Cpttt)2Tm] reacts with pyridine to cause an immediate reduction of pyridine, forming 1,1'-bis(1,4-dihydropyridylamide) and a corresponding Tm(III) complex. acs.org However, despite its high reducing character, the [Tm(Cpttt)2] complex showed no reaction with dinitrogen (N2) or dihydrogen (H2). chemrxiv.org

Carbon Monoxide Activation and Oligomerization by Divalent Thulium Complexes

Mechanistic Studies of Thulium-Mediated Reactions

Understanding the mechanisms of these transformations is crucial for the rational design of new reactive systems. Studies combining experimental observations and computational calculations have provided significant insights into the reaction pathways.

Density Functional Theory (DFT) calculations have been instrumental in mapping the elementary steps of CO homologation by the [Tm(Cpttt)2] complex. rsc.orgrsc.org These calculations support a stepwise chain growth mechanism where the ethynediolate (C2) complex is an intermediate in the formation of the ketenecarboxylate (C3) complex upon the addition of another CO molecule. rsc.orgchemrxiv.org

For the initial CO dimerization, a "zig-zag" intermediate featuring a bridging trans-bent [C2O2]2- dianion has been proposed as a key species, similar to mechanisms suggested for CO reductive coupling by uranium(III) and magnesium(I) complexes. rsc.org

X-ray crystallography has provided definitive structural characterization of the products, confirming the oxidation of thulium from Tm(II) to Tm(III) upon reaction. In the ethynediolate complex, [Tm(Cpttt)2]2(μ-C2O2), the Tm-O bond distances are in the range of 2.066(5) to 2.078(5) Å. rsc.org The structure of the ketenecarboxylate product, [Tm(Cpttt)2]2(μ-κ(O):κ2(C,Oʹ)-C2O3), confirms the formation of a (O2C–C=C=O)2– fragment bridging two Tm(III) centers. chemrxiv.org

ComplexBondDistance (Å)Angle (°)Source(s)
[Tm(Cpttt)2]2(μ-C2O2) (2) C1–C21.226(10) rsc.org
C1–O11.265(9) rsc.org
C2–O21.296(9) rsc.org
Tm1–O12.066(5) rsc.org
Tm2–O22.078(5) rsc.org
C2–C1–O1178.4(8) rsc.org
C1–C2–O2178.1(9) rsc.org
C1–O1–Tm1151.9(5) rsc.org
C2–O2–Tm2146.7(5) rsc.org
[Tm(Cpttt)2]2(μ-C2O3) (3) Tm–C (avg)2.67 ± 0.06 chemrxiv.org

Kinetic studies provide further evidence for the proposed mechanistic pathways. The conversion of the isolated ethynediolate complex (2) to the ketenecarboxylate complex (3) upon reaction with excess CO is observed to be slow at room temperature, requiring one to two days for completion. rsc.org This observation suggests a relatively high activation barrier for the addition of the third CO molecule to the dimerized intermediate. rsc.org

In other divalent thulium-mediated reactions, the role of additives has been shown to be crucial. For instance, in reductions using thulium(II) iodide (TmI2), proton donors like alcohols or water are essential for activating the reagent. Kinetic isotope effect studies on the reduction of stilbene (B7821643) using TmI2-ROH suggest that the increased reduction potential arises from the complexation between the proton donor and TmI2. While detailed thermodynamic parameters for the CO oligomerization by [Tm(Cpttt)2] are not extensively reported, the selective formation of specific products under different conditions points to a delicate thermodynamic and kinetic balance. rsc.org

Elucidation of Reaction Intermediates and Transition States

Catalytic Potential of Divalent Thulium Systems

The unique reactivity of divalent thulium complexes suggests their potential application in catalysis. ontosight.ai Lanthanide complexes, including those of thulium, have been investigated for their catalytic activity in various organic transformations such as hydrogenation and polymerization. ontosight.ai The ability of Tm(II) to engage in single-electron transfer processes is particularly relevant for developing catalytic cycles. researchgate.net

Thulium-based materials have shown promise as catalysts for the chemical fixation of CO2. For example, a thulium-organic framework (MOF) featuring a tetranuclear thulium cluster has demonstrated high selective catalytic activity for the cycloaddition of CO2 with epoxides under mild conditions. rsc.org Another robust 2D nanoporous thulium-organic framework also efficiently catalyzed the coupling reaction of CO2 and epoxides. acs.org

Furthermore, thulium(II) complexes have been found to be active catalysts for ε-caprolactone polymerization. researchgate.net The development of catalytic cycles involving Ln(II)/Ln(III) redox couples is an active area of research, with photocatalytic methods being explored to generate the highly reducing divalent lanthanide species from more stable trivalent precursors. acs.org This approach could broaden the scope of thulium-based catalysis, making it applicable to a wider range of chemical transformations. acs.org

Advanced Applications and Future Research Directions for Thulium Monoxide

Spintronic Device Development Incorporating Rare Earth Monoxides

Spintronics, or spin-transport electronics, is a revolutionary field that aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry information. researchgate.net This could lead to devices with higher data processing speeds, lower energy consumption, and greater integration densities. tohoku.ac.jp A critical component for realizing spintronic devices is the development of materials that are both ferromagnetic and semiconducting. researchgate.net

Rare earth monoxides (REOs) have emerged as promising candidates for this purpose. Monoxides of several lanthanides, including europium (Eu), gadolinium (Gd), terbium (Tb), and holmium (Ho), have been identified as ferromagnetic semiconductors, making them highly sought after for spintronic applications. mdpi.comescholarship.org Research, much of it conducted at institutions like Tohoku University, has focused on preparing these materials as epitaxial thin films, often through methods like pulsed laser deposition. mdpi.comencyclopedia.pubtohoku.ac.jp These thin films are essential for integrating the materials into electronic devices. vinci-technologies.com

While specific research into the spintronic applications of thulium monoxide is not widely documented, its position in the lanthanide series suggests it could possess interesting magnetic properties. The study of f-block elements in SMMs (single-molecule magnets) is an intense area of research due to their high magnetic anisotropies, a property that is potentially beneficial for spintronics. manchester.ac.uk Given that other REOs exhibit the necessary ferromagnetic semiconducting behavior, TmO stands as a compelling, yet unexplored, candidate for future spintronic materials research. mdpi.com

Semiconductor Applications of this compound Thin Films

The electronics industry is in constant search of new semiconductor materials to build smaller, more efficient transistors and other components. mdpi.com Metal-oxide thin films are a key area of this research. vinci-technologies.com While pure this compound thin films have not been extensively studied, research into thulium-doped and thulium-based oxides highlights the potential of this element in semiconductor applications.

For instance, studies on Tm³⁺ doped tin-oxide (SnO₂) thin films (SnTmO) have shown that the incorporation of thulium can modulate the electrical properties of thin-film transistors (TFTs). researchgate.net In one study, SnTmO semiconductor thin films were found to be polycrystalline with a wide bandgap of over 3.8 eV. researchgate.net Researchers determined that an optimal doping concentration of thulium could be achieved to balance device performance metrics. researchgate.net Similarly, solution-processed thulium oxide (Tm₂O₃) has been investigated as a high-permittivity (high-κ) gate dielectric, a critical component for reducing power consumption in modern transistors. researchgate.net

These findings, while not directly pertaining to this compound, underscore the utility of the thulium element in semiconductor layers and dielectric films. The unique electronic configuration of Tm²⁺ in this compound could offer novel semiconductor properties compared to the more common Tm³⁺ state, making the study of TmO thin films a promising research direction.

Table 1: Reported Electrical Properties of Thulium-Doped SnO₂ Thin-Film Transistors This table is based on data for Tm³⁺ doped SnO₂ semiconductor thin films, as direct data for this compound is not available.

Property Value Source
Doping Concentration ~1.6 at.% researchgate.net
Field-Effect Mobility 5.5 cm² V⁻¹ s⁻¹ researchgate.net
On-Off Current Ratio 5 × 10⁷ researchgate.net
Subthreshold Swing 0.618 Vdec⁻¹ researchgate.net
Threshold Voltage -2.3 V researchgate.net
Interface Trap Density 6.7 × 10¹¹ cm⁻² researchgate.net

Role in Advanced Materials Science and Engineering

Advanced materials with tailored properties are the bedrock of modern technology, from aerospace engineering to electronics. americanelements.com Thulium compounds, primarily thulium(III) oxide (Tm₂O₃), are already used in specialized applications. Tm₂O₃ is noted for its stability, making it useful in ceramics, and its optical properties are leveraged in phosphors for displays and as a dopant in laser technology. americanelements.comaemree.com Furthermore, thulium is used to co-dope barium titanate ceramics for high-performance multilayer ceramic capacitors (MLCCs), where it helps to modify the material's dielectric properties. researchgate.net

This compound, if it can be synthesized in a stable, bulk form, could offer a new set of properties for materials scientists to explore. Its predicted metallic or semiconducting nature, combined with potential magnetism arising from the f-electrons of Tm²⁺, could lead to applications distinct from the insulating and non-magnetic nature of Tm₂O₃. The investigation into the epitaxial growth of thulium thin films, for example, is a step toward understanding how to control the structure of thulium-based materials for specific applications. researchgate.net The development of new synthetic methods for materials like TmO is crucial for advancing materials science. researchgate.net

Interdisciplinary Research Opportunities in f-Block Chemistry

The chemistry of f-block elements, which includes the lanthanides and actinides, is a rich and complex field. manchester.ac.ukpku.edu.cn A central theme in modern f-block chemistry is the exploration of unusual oxidation states and the nature of the chemical bonds they form. pku.edu.cn Thulium typically exhibits a stable +3 oxidation state in its compounds. The +2 state found in this compound is far less common, making TmO a compound of significant fundamental interest. manchester.ac.uk

Studying the synthesis, electronic structure, bonding, and reactivity of this compound offers a prime opportunity for interdisciplinary research. pku.edu.cn It connects organometallic synthesis with solid-state physics and theoretical chemistry. For example, understanding why this compound is so difficult to synthesize compared to other rare earth monoxides provides deep insights into the periodic trends and relativistic effects that govern the behavior of f-block elements. researchgate.net Furthermore, the study of how molecules like carbon monoxide might interact with or be formed from novel f-block compounds is an active area of research. chemistryworld.comnih.gov The pursuit of TmO pushes the boundaries of our understanding of f-element chemistry. manchester.ac.uk

Addressing Synthetic and Characterization Challenges for this compound Advancement

The single greatest barrier to the study and application of this compound is the extreme difficulty of its synthesis. researchgate.net While many rare earth monoxides can be prepared under high pressure (gigapascal range) by reacting the rare earth metal with its corresponding sesquioxide (RE₂O₃), this method has proven unsuccessful for thulium. encyclopedia.pub One report explicitly states that no reaction was observed for thulium across a wide range of pressures (10-80 kbar) and temperatures (500-1200°C). researchgate.net

This synthetic challenge highlights the instability of the Tm²⁺ oxidation state in a simple oxide lattice. Other monoxides that have been synthesized, such as those of lanthanum, neodymium, and samarium, were often produced more than four decades ago, and these experiments have not been repeated. mdpi.comencyclopedia.pub More recently, pulsed laser deposition (PLD) has been the method of choice for creating thin films of rare earth monoxides like GdO and HoO. mdpi.com

To advance the study of this compound, researchers must overcome these hurdles. This involves:

Developing Novel Synthetic Routes: Exploring non-traditional methods such as molecular beam epitaxy (MBE), atomic layer deposition (ALD), or using highly reactive organometallic precursors might provide pathways to stabilize TmO, particularly in thin-film form. pku.edu.cn

Advanced Characterization: Given that any initial samples are likely to be very small, highly sensitive characterization techniques will be essential. This includes synchrotron-based X-ray diffraction and spectroscopy to confirm the crystal structure and oxidation state. manchester.ac.uk

Theoretical Guidance: First-principles computational studies, which have been used to predict the stability of other monoxides at high pressure, could guide experimental efforts by identifying specific pressure-temperature windows or substrate materials that might favor the formation of TmO. mdpi.comescholarship.org

Addressing these challenges is a critical first step before any of the potential applications of this compound can be realized. ekb.eg

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